Cas no 89853-03-2 (6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene)

89853-03-2 structure

商品名:6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene

6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene 化学的及び物理的性質

名前と識別子

-

- 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene

- AM803863

- 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

- 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- 7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine

- 5-Methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a] pyrimidin-7-ol

- InChI=1/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10

- MFCD00186154

- 5-Methyl-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidin-7-ol

- HMS1432B21

- J-517744

- SCHEMBL16691060

- 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

- SR-01000521511

- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-

- SCHEMBL2315537

- (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 5-methyl-2-(methylthio)-

- 7-Hydroxy-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin

- CS-0038493

- 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-alpha]pyrimidine

- DTXSID60962918

- A5R2YSM6PF

- 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene

- DTXSID8068252

- AKOS002561006

- SR-01000521511-1

- 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

- SDCCGMLS-0065884.P001

- A873230

- 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- 89853-03-2

- EINECS 255-072-8

- CCG-46340

- 40775-78-8

- IDI1_011782

- 5-Methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- 5-Methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-

- NSC-509227

- SR-01000636043-1

- 5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- Maybridge3_000395

- H0940

- FT-0621426

- 5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- CS-0084415

- BS-41670

- UNII-A5R2YSM6PF

- AKOS000676575

- [1,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-

- NS00056399

- NSC 509227

- 5-Methyl-2-(methylthio)[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol

- 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one

- 7-methyl-2-methylthio-4-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol

- 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one, 5-methyl-2-(methylthio)-

- NSC509227

- 7-Hydroxy-5-methyl-2-methylthio-s-triazolo(1,5-a)pyrimidine

- AKOS002315362

-

- インチ: InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)

- InChIKey: DITIBSDLGMCMTP-UHFFFAOYSA-N

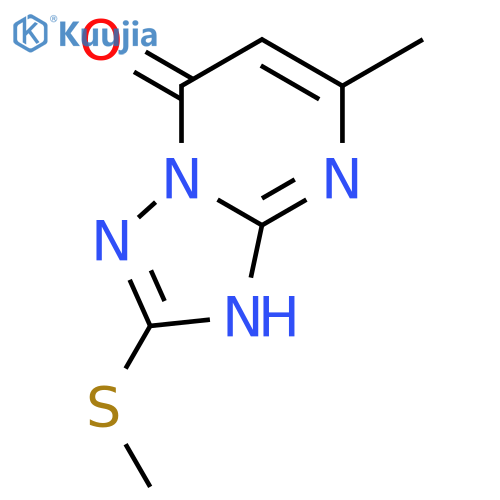

- ほほえんだ: CC1=CC(=O)N2C(=N1)N=C(N2)SC

計算された属性

- せいみつぶんしりょう: 196.04188206g/mol

- どういたいしつりょう: 196.04188206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM337953-1g |

5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |

89853-03-2 | 95%+ | 1g |

$391 | 2024-07-21 |

6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

89853-03-2 (6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 57707-64-9(2-azidoacetonitrile)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量